2-[(Thiophen-2-ylmethyl)amino]propan-1-ol

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Obtaining a well-defined chiral amino alcohol with a thiophene moiety for SAR or ligand synthesis is often hindered by limited purity and stoichiometric control. This compound directly addresses that gap. Key Differentiation: • Bifunctional scaffold: Unsubstituted secondary amine + terminal primary alcohol, with a chiral center, enables precise N-alkylation, O-acylation, or cyclization for asymmetric ligand and heterocycle synthesis. • Quantifiable lipophilicity: XLogP3 ~0.9 offers improved solubility in less polar organic solvents versus ethanol analogs, benefiting homogeneous catalysis. • Supply consistency: ≥95% purity specification ensures reproducible assay and reaction outcomes, critical for SAR campaigns.

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
Cat. No. B13291508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Thiophen-2-ylmethyl)amino]propan-1-ol
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESCC(CO)NCC1=CC=CS1
InChIInChI=1S/C8H13NOS/c1-7(6-10)9-5-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3
InChIKeyBWQBRKPIYLAZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Thiophen-2-ylmethyl)amino]propan-1-ol Specifications & Procurement


2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (CAS: 1154689-02-7) is a secondary amino alcohol featuring a thiophene heterocycle linked via a methylene bridge to a propanolamine backbone. Its molecular formula is C₈H₁₃NOS, and it has a molecular weight of 171.26 g/mol . The compound is characterized by the presence of both a nucleophilic amine and a hydroxyl group, making it a versatile building block in organic synthesis, particularly as a ligand precursor or an intermediate in medicinal chemistry . Its core structural motif is shared with a small family of thiophene-containing amino alcohols, but subtle variations in chain length and substitution pattern confer distinct physicochemical and potential biological properties.

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol: Non-Interchangeability


Despite sharing a common thiophene and amino alcohol core, in-class compounds cannot be arbitrarily interchanged due to quantifiable differences in their physicochemical properties, which directly impact their behavior in synthetic and biological applications. Even minor modifications, such as the position of the hydroxyl group or the length of the alkyl chain, lead to measurable changes in lipophilicity, hydrogen bonding capacity, and steric bulk. For instance, moving the hydroxyl group from the 1-position to the 2-position in the propanol chain alters the compound's dipole moment and its ability to form intramolecular hydrogen bonds, which can affect its solubility profile and reactivity [1]. Furthermore, the substitution pattern on the amine nitrogen dictates the compound's steric environment, a critical parameter for selectivity in asymmetric catalysis or ligand design. This evidence guide provides the quantitative data necessary to understand these non-interchangeable attributes.

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol: Quantitative Differentiation from Analogs


Lipophilicity (XLogP3) vs. Ethanol Analog

The target compound, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, is a propanol derivative, whereas a common and structurally similar analog is 2-[(Thiophen-2-ylmethyl)amino]ethanol, an ethanol derivative. The calculated XLogP3 value for the ethanol analog is 0.3 [1]. For the propanol target compound, the XLogP3 value is estimated to be higher (approximately 0.9) due to the additional methylene group, which increases its hydrophobicity. This difference in lipophilicity is a key quantitative parameter for predicting membrane permeability and solubility in biological or material science applications.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Positional Isomerism: Hydroxyl Group Position

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol (Target, CAS 1154689-02-7) has the hydroxyl group at the 1-position of the propanol chain, whereas its positional isomer, 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol (Comparator, CAS 869941-83-3), has the hydroxyl group at the 2-position . This results in a different substitution pattern around the amine: a primary alcohol in the target compound versus a secondary alcohol in the comparator. This difference is quantifiable by their distinct IUPAC names and InChIKeys, indicating that they are not interchangeable chemical entities and will exhibit different reactivity, particularly in acylation or oxidation reactions.

Organic Synthesis Isomerism Reactivity

Purity Specifications from Commercial Suppliers

Commercially, 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is available with a minimum purity specification of 95%, as indicated by multiple suppliers . In contrast, a structurally more complex analog, 2-methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol (CAS 156543-21-4), is also offered at 95% purity but has a different molecular formula (C₉H₁₅NOS) and molecular weight (185.29 g/mol) . This indicates that while the baseline purity for procurement is similar across this chemical space, the target compound offers a distinct molecular weight and stoichiometric profile, which is essential for precise formulation in research and development.

Chemical Procurement Quality Control Purity Analysis

Limitations of Direct Biological Data

A comprehensive search of primary research literature and patent databases reveals a notable absence of quantitative, head-to-head biological comparisons for 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol against its closest structural analogs. While general statements of 'potential antimicrobial and anti-inflammatory properties' exist in vendor documentation , no peer-reviewed studies were found that report specific IC₅₀, EC₅₀, or Kᵢ values for this compound alongside a defined comparator. This evidence gap is crucial for procurement decisions, as it confirms that any biological differentiation at this time is based on physicochemical inference (class-level) rather than direct experimental data.

Data Transparency Biological Activity Research Gaps

2-[(Thiophen-2-ylmethyl)amino]propan-1-ol: Primary Application Scenarios


Synthetic Intermediate for Heterocycles

Based on its bifunctional nature (amine and primary alcohol), 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol is best employed as a versatile intermediate in organic synthesis. Its specific molecular weight of 171.26 g/mol and molecular formula C₈H₁₃NOS allow for precise stoichiometric control in reactions such as N-alkylation, O-acylation, or cyclization to form more complex heterocyclic systems. The distinct position of the hydroxyl group differentiates it from its isomer 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol, leading to different regiochemical outcomes in subsequent transformations. This scenario is directly supported by its availability from chemical suppliers as a building block.

Precursor for Chiral Ligand Design

The compound's propanolamine backbone contains a chiral center at the carbon bearing the hydroxyl and amine groups. This makes it a candidate for the synthesis of chiral ligands. The thiophene moiety provides a π-system for potential metal coordination, while the estimated higher lipophilicity (XLogP3 ~0.9) compared to ethanol analogs suggests it may offer improved solubility in less polar organic solvents, a factor often relevant in homogeneous catalysis. The absence of a methyl group on the amine (unlike the N-methylated duloxetine intermediate) provides a distinct steric and electronic environment for the amine, which can influence the enantioselectivity of the resulting catalysts.

Physicochemical Probe for SAR Studies

In structure-activity relationship (SAR) campaigns involving thiophene-containing series, this compound serves as a specific probe to investigate the effects of an unsubstituted secondary amine and a terminal primary alcohol. Its calculated lipophilicity, being higher than the ethanol analog but lower than more highly substituted derivatives, fills a specific property space. Researchers can use this compound to benchmark how these specific structural features impact properties like metabolic stability or target binding, even in the absence of direct comparative biological data. Its well-defined purity specification (≥95%) ensures reproducible results in these assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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